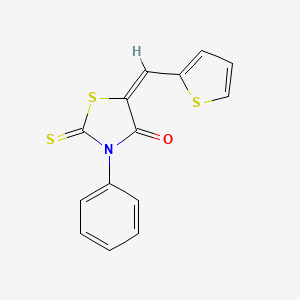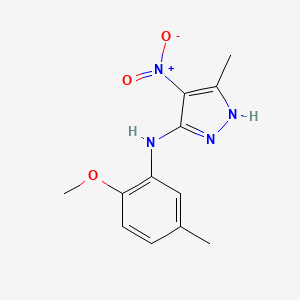![molecular formula C26H36N2O6 B11690741 3,4,5-trimethoxy-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11690741.png)
3,4,5-trimethoxy-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide is a complex organic compound that features a trimethoxyphenyl group, a phenoxyacetyl group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Introduction of the Phenoxyacetyl Group: This step involves the reaction of the trimethoxyphenyl compound with 4-(2,4,4-trimethylpentan-2-yl)phenol under appropriate conditions to form the phenoxyacetyl intermediate.
Formation of the Benzohydrazide Moiety: The final step involves the reaction of the phenoxyacetyl intermediate with hydrazine to form the desired benzohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-trimethoxy-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The benzohydrazide moiety can be reduced to form corresponding amines.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide involves its interaction with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The phenoxyacetyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the benzohydrazide moiety.
3,4,5-trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but has an aldehyde functional group instead of the benzohydrazide.
3,4,5-trimethoxyphenethylamine: Contains the trimethoxyphenyl group but has an ethylamine side chain.
Uniqueness
3,4,5-trimethoxy-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzohydrazide moiety allows for additional hydrogen bonding interactions, potentially enhancing its binding to biological targets .
Propiedades
Fórmula molecular |
C26H36N2O6 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide |
InChI |
InChI=1S/C26H36N2O6/c1-25(2,3)16-26(4,5)18-9-11-19(12-10-18)34-15-22(29)27-28-24(30)17-13-20(31-6)23(33-8)21(14-17)32-7/h9-14H,15-16H2,1-8H3,(H,27,29)(H,28,30) |
Clave InChI |
IKBVPLPLAYYQDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690684.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromobenzohydrazide](/img/structure/B11690686.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11690703.png)
![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11690709.png)
![6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11690715.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690720.png)


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11690739.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11690746.png)
